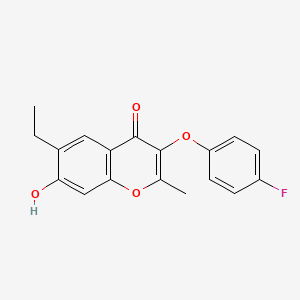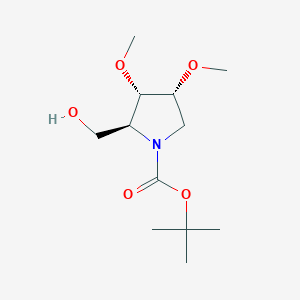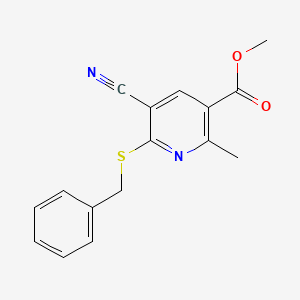
5-(Azetidin-3-yl)-1H-imidazole;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(Azetidin-3-yl)-1H-imidazole;dihydrochloride” is likely to be a heterocyclic compound due to the presence of azetidine and imidazole rings. Azetidine is a three-membered nitrogen-containing ring, while imidazole is a five-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of the azetidine and imidazole rings and the presence of any additional functional groups . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the functional groups present in the molecule. Azetidine and imidazole rings can participate in a variety of reactions, including nucleophilic substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and stability .Scientific Research Applications
Synthesis and Structural Characterization
Researchers have developed methods to synthesize imidazole derivatives containing the β-lactam ring, which were characterized using spectroscopic techniques such as FT-IR, NMR, and MS. These studies provide a foundational understanding of the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry and materials science (Askar, Ali, & Al-Mouamin, 2016).
Antibacterial and Antifungal Activity
A series of novel imidazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activities. These compounds have shown antibacterial and antifungal activity, making them potential candidates for developing new antimicrobial agents. Notably, some derivatives exhibited broad-spectrum activity against various pathogens, including Staphylococcus aureus and Escherichia coli (Demchenko et al., 2021).
Anti-inflammatory Activity
Imidazole derivatives have also been evaluated for their anti-inflammatory properties. Studies have shown that certain azetidinone compounds possess significant anti-inflammatory activity, comparable to that of non-steroidal anti-inflammatory drugs (NSAIDs), without inducing severe side effects such as ulcerogenesis (Kalsi et al., 1990).
Antimicrobial and Cytotoxic Activities
Further research has focused on synthesizing and assessing the antimicrobial, antimycobacterial, and cytotoxic activities of azetidinone and thiazolidinone derivatives linked to the indole nucleus. Some compounds demonstrated excellent activities, highlighting their potential in therapeutic applications (Saundane & Walmik, 2013).
Synthesis and Evaluation as Antimicrobial Agents
Benzimidazole derivatives with azetidin-2-ones structure have been synthesized and screened for their antimicrobial activity. These studies contribute to the search for new antimicrobial agents with potential applications in treating infections caused by resistant strains (Ansari & Lal, 2009).
Mechanism of Action
Target of Action
Azetidine derivatives are known to interact with a wide variety of biological targets, exhibiting diverse biological activities .
Mode of Action
Azetidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Azetidine derivatives are known to interact with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The pharmacokinetic properties of azetidine derivatives can vary widely, and these properties can significantly impact the bioavailability of these compounds .
Result of Action
Azetidine derivatives are known to have a wide range of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action of azetidine derivatives .
Safety and Hazards
Properties
IUPAC Name |
5-(azetidin-3-yl)-1H-imidazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-5(2-7-1)6-3-8-4-9-6;;/h3-5,7H,1-2H2,(H,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNKNVUHFLVVGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CN=CN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-fluorophenyl)-2-[(4-{[(2-hydroxyphenyl)methylene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2936521.png)
![tert-Butyl 3-[(2-bromophenyl)sulfanyl]azetidine-1-carboxylate](/img/structure/B2936523.png)
![Diethyl 5-[2-[[4-(3-chlorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2936524.png)

![N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide](/img/structure/B2936526.png)


![1-(4-bromobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2936531.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2936533.png)

![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-propyl-4-pyrimidinol](/img/structure/B2936538.png)
![3-(2,3-dimethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2936540.png)
![Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2936542.png)

